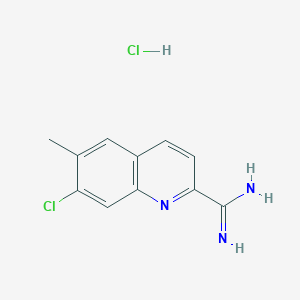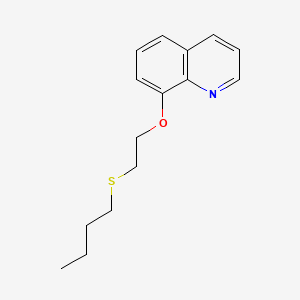
7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 7-chloro-6-méthylquinoléine-2-carboximidamide est un composé chimique de formule moléculaire C11H11Cl2N3 et de masse molaire 256,13 g/mol . Ce composé est connu pour ses applications polyvalentes dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 7-chloro-6-méthylquinoléine-2-carboximidamide implique généralement la réaction de la 7-chloro-6-méthylquinoléine avec des réactifs appropriés pour introduire le groupe carboximidamide. Les conditions de réaction peuvent varier, mais les méthodes courantes incluent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle du chlorhydrate de 7-chloro-6-méthylquinoléine-2-carboximidamide implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation et le séchage pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 7-chloro-6-méthylquinoléine-2-carboximidamide subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température et le pH, sont optimisées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que les réactions de substitution peuvent produire une variété de composés quinoléiques substitués .
Applications De Recherche Scientifique
Le chlorhydrate de 7-chloro-6-méthylquinoléine-2-carboximidamide a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 7-chloro-6-méthylquinoléine-2-carboximidamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires au chlorhydrate de 7-chloro-6-méthylquinoléine-2-carboximidamide comprennent :
- 6-Méthylquinoléine-2-carboximidamide
- 7-Chloroquinoléine-2-carboximidamide
- 6-Chloro-7-méthylquinoléine-2-carboximidamide
Unicité
Ce qui distingue le chlorhydrate de 7-chloro-6-méthylquinoléine-2-carboximidamide des composés similaires, c'est sa combinaison unique de groupes chloro et méthyle sur le cycle quinoléique, ce qui peut conférer des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
1179361-03-5 |
|---|---|
Formule moléculaire |
C11H11Cl2N3 |
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
7-chloro-6-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10ClN3.ClH/c1-6-4-7-2-3-9(11(13)14)15-10(7)5-8(6)12;/h2-5H,1H3,(H3,13,14);1H |
Clé InChI |
JMCNBJUXKHLELQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)N=C(C=C2)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)



![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)

![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)



![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)
